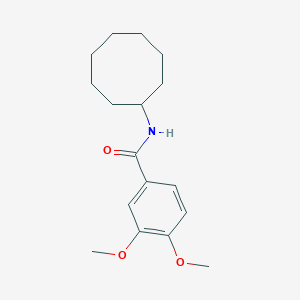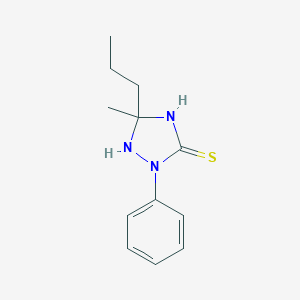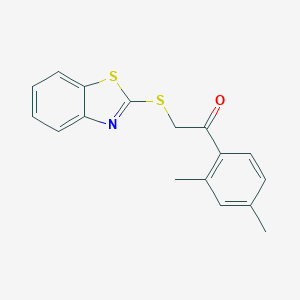![molecular formula C24H11N3O6 B391959 5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-1,1',3,3'-TETRONE](/img/structure/B391959.png)
5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-1,1',3,3'-TETRONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine to form 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives . These intermediates are then further reacted with various reagents to form the final compound.
Industrial Production Methods: Industrial production methods for this compound typically involve high-throughput computational screening and in vitro evaluation to identify novel selective inhibitors . The process includes diversity-based high-throughput virtual screening (D-HTVS) of small molecular libraries, followed by atomistic molecular dynamic simulations to understand the dynamics and stability of the protein-ligand complexes .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, reactions with equimolar amounts of aniline and piperidine result in the formation of corresponding sulfonamides while retaining the benzoxazine moiety .
Common Reagents and Conditions: Common reagents used in these reactions include aniline, piperidine, and other primary aromatic amines. Reaction conditions often involve the use of dry solvents and controlled temperatures to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include sulfonamides and other derivatives that retain the benzoxazine moiety .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone involves the inhibition of EGFR and HER2 kinases. This inhibition leads to reduced cell proliferation, adhesion, angiogenesis, and metastasis in cancer cells . The compound exhibits good binding energy and interactions with the EGFR and HER2 residues, resulting in effective kinase inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other benzoxazinone derivatives, such as 3-(4-oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride and 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate .
Uniqueness: What sets 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone apart is its dual inhibitory activity on EGFR and HER2 kinases, which is not commonly observed in other similar compounds. This unique property makes it a promising candidate for targeted cancer therapies .
Propriétés
Formule moléculaire |
C24H11N3O6 |
|---|---|
Poids moléculaire |
437.4g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H11N3O6/c28-20-13-5-1-2-6-14(13)21(29)26(20)27-22(30)15-10-9-12(11-17(15)23(27)31)19-25-18-8-4-3-7-16(18)24(32)33-19/h1-11H |
Clé InChI |
RDJDAEZAHILTAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dichlorophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B391877.png)
![5-benzoyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B391878.png)
![2-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B391880.png)
![1-Phenyl-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B391882.png)

![benzyl [4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B391884.png)

![3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B391891.png)
![5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B391892.png)
![2,8-Bis(4-bromophenyl)-5-phenyl-3A,4,6,6A,9A,10,10A,10B-octahydro-6,10-ethenoisoindolo[5,6-E]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B391893.png)
![2-Ethoxy-4-(4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B391894.png)
![N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B391898.png)

![1-(4-{[4-(1-Piperidinyl)-1,2,5-oxadiazol-3-yl]diazenyl}-1,2,5-oxadiazol-3-yl)piperidine](/img/structure/B391900.png)
